Terpinen-4-ol

Beschreibung

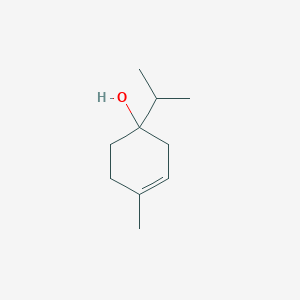

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044824 | |

| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

79 degrees C (174 degrees F) - closed cup | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, soluble in oils, Soluble (in ethanol) | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926 g/cu cm at 20 °C, 0.928-0.934 | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

562-74-3 | |

| Record name | Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinen-4-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carvomenthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65MV77ZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of Terpinen-4-ol for formulation studies

An In-depth Technical Guide on the Physicochemical Properties of Terpinen-4-ol for Formulation Studies

Introduction

Terpinen-4-ol is a naturally occurring monoterpene alcohol and the principal bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia.[1][2] Renowned for its broad-spectrum antimicrobial and potent anti-inflammatory properties, Terpinen-4-ol is a promising therapeutic agent for a variety of inflammatory conditions and infections.[1][2][3][4] Its use in pharmaceutical and cosmetic formulations is growing, necessitating a thorough understanding of its physicochemical properties to develop stable, effective, and safe delivery systems.[4][5]

However, challenges such as its volatile nature, low water solubility, and potential for oxidation limit its direct application.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of Terpinen-4-ol, detailed experimental protocols for its analysis, and insights into its biological mechanisms to aid researchers, scientists, and drug development professionals in creating advanced formulations.

Physicochemical Properties of Terpinen-4-ol

A clear understanding of the fundamental properties of Terpinen-4-ol is the cornerstone of successful formulation development. These properties influence its solubility, stability, permeability, and ultimately, its bioavailability and therapeutic efficacy.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [7][8][9] |

| Molecular Weight | 154.25 g/mol | [7][8] |

| Appearance | Colorless to pale yellow oily liquid | [5][7][10] |

| Odor | Warm-peppery, mildly earthy, musty-woody, pine-like | [5][7][10] |

| Taste | Herbal pepper flavoring | [5][7] |

| Density | 0.926 - 0.931 g/cm³ at 20°C | [5][7][8] |

| Boiling Point | 209 - 212 °C at 760 mmHg | [2][7][10] |

| Flash Point | 79 °C (174 °F) - closed cup | [7][8] |

| Refractive Index | n20/D 1.478 | [10] |

Solubility and Partitioning Properties

The solubility of a drug substance is a critical factor in formulation design, impacting its dissolution rate and absorption. Terpinen-4-ol's lipophilic nature dictates its solubility profile.

| Property | Value | Notes | References |

| Water Solubility | Slightly soluble (386.6 - 1491 mg/L at 25°C) | Miscible with water at 3.87 x 10⁺² mg/L at 25°C has also been reported. | [2][5][10][11] |

| Solvent Solubility | Soluble in alcohols, oils, ethers, and DMSO | Soluble in DMSO at 27.5 mg/mL (178.28 mM) and 100 mg/mL (648.30 mM). | [10][12][13] |

| LogP (o/w) | 2.538 - 3.26 | Indicates a highly lipophilic nature. | [2][5][7] |

| pKa | 14.94 ± 0.40 (Predicted) | As a tertiary alcohol, it is a very weak acid. | [10] |

Stability and Storage

Terpinen-4-ol is susceptible to degradation, which can impact its therapeutic activity and safety profile.

| Property | Recommendation | References |

| Stability | Stable under standard conditions. Combustible. Incompatible with strong oxidizing agents. Terpenes tend to polymerize with high oxidation and are unstable in acidic and alkaline bases. | [8][10][14] |

| Storage | Store at -20°C for long-term (powder). In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight. | [10][12] |

Key Biological Mechanisms for Formulation Consideration

Terpinen-4-ol exerts its significant anti-inflammatory effects by modulating key cellular signaling pathways.[1] Understanding these mechanisms is crucial for designing formulations that deliver the active compound to the target site and for developing relevant bioassays to evaluate formulation efficacy.

Anti-inflammatory Signaling Pathway

Terpinen-4-ol has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-10.[1][14][15] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Upon inflammatory stimuli like Lipopolysaccharide (LPS), Terpinen-4-ol can prevent the degradation of the IκB inhibitor protein, which in turn blocks NF-κB from translocating to the nucleus and activating pro-inflammatory gene transcription.[1] More recent studies suggest it also inhibits the mTOR pathway by promoting glutamine metabolism.[1][16]

Caption: Anti-inflammatory signaling pathway modulated by Terpinen-4-ol.

Experimental Protocols for Formulation Studies

Accurate and reproducible analytical methods are essential for quantifying Terpinen-4-ol in raw materials and finished formulations, as well as for assessing the biological activity of developed delivery systems.

Quantification of Terpinen-4-ol by Gas Chromatography (GC)

Gas chromatography is the standard method for the identification and quantification of Terpinen-4-ol in essential oils and various formulations.[17]

Methodology: Headspace GC-Flame Ionization Detector (HS GC-FID) [18]

-

Sample Preparation: Prepare a stock solution of Terpinen-4-ol in a suitable solvent like methylene chloride or methanol. For formulation analysis, accurately weigh the sample and dissolve it in the same solvent. An internal standard, such as benzyl alcohol, is recommended for improved accuracy.[18]

-

Instrumentation: Use a gas chromatograph equipped with a headspace sampler and a flame ionization detector (FID).

-

GC Column: A chiral column like α-DEX 120, β-DEX 120, or γ-DEX 120 (30 m × 0.25 mm I.D., 0.25 μm) is often used for enantiomeric separation.

-

Operating Conditions:

-

Oven Temperature: Isothermal at 130°C or a temperature gradient program (e.g., starting at 60°C and ramping to 95°C) for chiral separation.[17]

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 35 cm/sec).

-

Injection: 1 μL with a split ratio (e.g., 100:1).

-

-

Data Analysis: Create a calibration curve by plotting the peak area ratio of Terpinen-4-ol to the internal standard against the concentration. Determine the concentration of Terpinen-4-ol in the test samples from this curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 0.20 and 2.5 µg/mL, respectively.[18]

In Vitro Anti-inflammatory Activity Assessment

To evaluate the efficacy of a Terpinen-4-ol formulation, its ability to suppress inflammatory responses in a cell-based model is a key experiment.

Methodology: Cytokine Production in LPS-Stimulated Macrophages [15][19]

-

Cell Culture: Use a human monocytic cell line (e.g., U937 or RAW264.7) and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[15][16]

-

Stimulation: Pre-treat the differentiated macrophages with various concentrations of the Terpinen-4-ol formulation for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1][15]

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Analysis (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][19]

-

Western Blotting (Optional): To confirm the mechanism of action, lyse the cells and perform Western blot analysis to measure the activation (phosphorylation) of key signaling proteins like NF-κB and p38 MAPK.[1][15]

-

Data Analysis: Compare the cytokine levels in cells treated with the Terpinen-4-ol formulation to the LPS-stimulated control group. A significant reduction in cytokine production indicates potent anti-inflammatory activity.

Caption: Workflow for assessing the in vitro anti-inflammatory activity.

Formulation Strategies and Considerations

The physicochemical properties of Terpinen-4-ol—namely its lipophilicity, volatility, and instability—drive the need for advanced formulation strategies to enhance its therapeutic potential.

Formulation Approaches

-

Nanoformulations: Encapsulating Terpinen-4-ol in nanocarriers like nanostructured lipid carriers (NLCs) can improve its stability, reduce volatility, and provide controlled release.[6][20]

-

Inclusion Complexes: Complexation with cyclodextrins (e.g., β-cyclodextrin) can enhance the thermal stability and water solubility of Terpinen-4-ol, leading to a sustained-release profile.[5]

-

Suspensions and Emulsions: For topical and systemic administration, suspension and nano-suspension formulations have been evaluated and shown to be effective in vivo.[20][21]

The selection of a formulation strategy should be guided by the intended route of administration, the desired release profile, and the specific therapeutic target.

Caption: Logical relationships in Terpinen-4-ol formulation design.

Conclusion

Terpinen-4-ol stands out as a versatile bioactive compound with significant therapeutic promise. However, its challenging physicochemical properties necessitate a rational, data-driven approach to formulation development. By leveraging a detailed understanding of its solubility, stability, and partitioning behavior, and by employing advanced delivery systems such as nanoformulations and inclusion complexes, researchers can overcome its limitations. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and developers aiming to unlock the full potential of Terpinen-4-ol in novel pharmaceutical and cosmetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The Cosmetic Chemist [thecosmeticchemist.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpjournal.com [ijpjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ScenTree - Terpinen-4-ol (CAS N° 562-74-3) [scentree.co]

- 9. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. (+)-terpinen-4-ol, 2438-10-0 [thegoodscentscompany.com]

- 12. Terpinen-4-ol | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Terpinen-4-ol | 562-74-3 [chemicalbook.com]

- 15. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Terpinen-4-ol Improves Lipopolysaccharide-Induced Macrophage Inflammation by Regulating Glutamine Metabolism | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 21. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Purity: A Technical Guide to the Natural Sources and Extraction of High-Purity Terpinen-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinen-4-ol, a monoterpenoid alcohol, is the principal bioactive constituent of tea tree oil (TTO), derived from the Australian native plant Melaleuca alternifolia. Renowned for its potent antimicrobial, anti-inflammatory, and, more recently, anticancer properties, high-purity Terpinen-4-ol is a compound of significant interest in pharmaceutical and nutraceutical research and development. This technical guide provides an in-depth exploration of the natural sources of Terpinen-4-ol and the methodologies for its extraction and purification to achieve high-purity grades. The guide details experimental protocols for key extraction and purification techniques, presents comparative quantitative data, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of Terpinen-4-ol

The primary and most commercially significant natural source of Terpinen-4-ol is the essential oil of Melaleuca alternifolia, commonly known as the tea tree.[1] The leaves and terminal branches of this plant are harvested for the extraction of tea tree oil. While Terpinen-4-ol is found in other aromatic plants such as oranges, mandarins, origanum, and Japanese cedar, Melaleuca alternifolia remains the most abundant and economically viable source for its industrial production.[1] The concentration of Terpinen-4-ol in crude tea tree oil typically ranges from 35% to 45%.[2]

Extraction and Purification Methodologies

The extraction of Terpinen-4-ol from Melaleuca alternifolia involves a two-stage process: initial extraction of the crude essential oil followed by purification to isolate and concentrate the Terpinen-4-ol.

Primary Extraction Methods

Steam distillation is the most common and commercially established method for extracting essential oils from plant materials, including tea tree oil.[3] This process involves passing steam through the plant material, which vaporizes the volatile compounds. The steam and essential oil vapor mixture is then condensed and collected. The essential oil, being immiscible with water, is then separated.

Experimental Protocol: Laboratory-Scale Steam Distillation of Melaleuca alternifolia Leaves [3]

-

Materials: Fresh or dried Melaleuca alternifolia leaves (100 g), distilled water, steam distillation apparatus (boiling flask, biomass flask, condenser, separatory funnel), heating mantle.

-

Procedure:

-

Place 100 g of crushed Melaleuca alternifolia leaves into the biomass flask.

-

Fill the boiling flask with distilled water to two-thirds of its volume.

-

Assemble the steam distillation apparatus and ensure all joints are sealed.

-

Heat the boiling flask to generate steam, which will pass through the biomass.

-

The steam and volatilized essential oil are condensed in the condenser.

-

Collect the distillate (hydrosol and essential oil) in a separatory funnel.

-

Continue distillation for 2-3 hours.

-

Allow the layers to separate in the funnel and drain off the lower aqueous layer (hydrosol) to isolate the tea tree oil.

-

The resulting crude tea tree oil typically contains 35-45% Terpinen-4-ol.[2]

-

Solvent extraction, particularly using a Soxhlet apparatus, is another method for isolating essential oils. This technique uses an organic solvent to dissolve the desired compounds from the plant material.

Experimental Protocol: Soxhlet Extraction of Terpinen-4-ol from Melaleuca alternifolia Leaves [4]

-

Materials: Dried and powdered Melaleuca alternifolia leaves (50 g), n-hexane (300 mL), Soxhlet apparatus (round bottom flask, Soxhlet extractor, condenser), heating mantle, cellulose thimble.

-

Procedure:

-

Place 50 g of powdered leaves into a cellulose thimble and place it in the Soxhlet extractor.

-

Add 300 mL of n-hexane to the round bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

The solvent vapor travels to the condenser, drips onto the plant material, and extracts the essential oil.

-

Once the extractor is full, the solvent siphons back into the flask.

-

Continue the extraction for approximately 6 hours (around 6 cycles).

-

After extraction, the solvent is removed from the extract using a rotary evaporator to yield the essential oil.

-

Extraction with n-hexane has been reported to yield an oil with a Terpinen-4-ol composition of 35.32%.[4]

-

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a more advanced and selective extraction method. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Parameters for Supercritical CO₂ Extraction of Terpinen-4-ol [5]

-

Supercritical Fluid: Carbon dioxide (CO₂)

-

Temperature: Varied from 40°C to 110°C.

-

Pressure (Density): Varied, with densities of 0.25, 0.40, and 0.60 g/mL being tested.

-

Observations:

-

Higher CO₂ densities generally lead to a higher extraction of Terpinen-4-ol.[5]

-

At higher densities (0.40 and 0.60 g/mL), a selective extraction towards Terpinen-4-ol was observed.[5]

-

The optimal conditions for the extraction of monoterpenes from fresh leaves were found to be a scCO₂ density of 0.25 g/mL at a chamber temperature of 110°C.[5]

-

Purification to High-Purity Terpinen-4-ol

To obtain high-purity Terpinen-4-ol, the crude tea tree oil undergoes fractional distillation under reduced pressure (vacuum). This technique separates compounds based on their different boiling points. The vacuum is applied to lower the boiling points of the components, thus preventing their thermal degradation.

Experimental Protocol: Laboratory-Scale Vacuum Fractional Distillation of Crude Tea Tree Oil [2]

-

Apparatus: A laboratory-scale fractional distillation unit equipped with a packed column (e.g., with Raschig rings or other structured packing), a heating mantle, a condenser, a vacuum pump, and receiving flasks. A schematic is shown in Figure 1.[6]

-

Procedure:

-

Charge the distillation flask with crude tea tree oil.

-

Assemble the vacuum fractional distillation apparatus.

-

Gradually apply vacuum to the system.

-

Begin heating the distillation flask.

-

Collect different fractions based on their boiling points at the reduced pressure. Lighter terpenes will distill first, followed by Terpinen-4-ol.

-

By carefully controlling the temperature and reflux ratio, a fraction with a Terpinen-4-ol concentration of over 95% can be obtained.[2]

-

Quantitative Data Summary

The following tables summarize the quantitative data on the yield and purity of Terpinen-4-ol obtained through different extraction and purification methods.

Table 1: Comparison of Primary Extraction Methods for Tea Tree Oil

| Extraction Method | Starting Material | Typical Terpinen-4-ol Content in Crude Oil | Reference |

| Steam Distillation | Melaleuca alternifolia leaves | 35-45% | [2] |

| Solvent Extraction (n-hexane) | Melaleuca alternifolia leaves | 35.32% | [4] |

| Supercritical Fluid Extraction (CO₂) | Melaleuca alternifolia leaves | Selectively enriched | [5] |

Table 2: Purification of Terpinen-4-ol

| Purification Method | Starting Material | Achieved Purity of Terpinen-4-ol | Reference |

| Vacuum Fractional Distillation | Crude Tea Tree Oil | > 95% | [2] |

Experimental Workflows and Signaling Pathways

Extraction and Purification Workflow

The general workflow for obtaining high-purity Terpinen-4-ol from Melaleuca alternifolia is depicted below.

Signaling Pathways Modulated by Terpinen-4-ol

Terpinen-4-ol exerts its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.[7][8] Recent studies also suggest its role in modulating the mTOR pathway through glutamine metabolism.[9]

In cancer cells, Terpinen-4-ol has been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[1][10] This involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.

Analytical Methods for Quality Control

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of Terpinen-4-ol in essential oils and purified fractions.[11] Chiral GC-MS can also be employed to determine the enantiomeric distribution of Terpinen-4-ol.[12]

Typical GC-MS Parameters for Terpinen-4-ol Analysis

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Temperature Program: A programmed temperature ramp to separate the various components of the essential oil.

-

Detector: Mass Spectrometer (MS) for identification and a Flame Ionization Detector (FID) for quantification.

-

Identification: Based on retention time and comparison of mass spectra with reference libraries (e.g., NIST).

Conclusion

High-purity Terpinen-4-ol holds significant promise for various therapeutic applications. This guide has outlined the primary natural source, Melaleuca alternifolia, and detailed the key extraction and purification methodologies, including steam distillation, solvent extraction, supercritical fluid extraction, and vacuum fractional distillation. The provided experimental protocols and quantitative data offer a practical resource for researchers. Furthermore, the visualization of the extraction workflow and the elucidated anti-inflammatory and apoptotic signaling pathways provides a deeper understanding of the production and mechanism of action of this valuable natural compound. The continued optimization of these extraction and purification techniques will be crucial for the sustainable and cost-effective production of pharmaceutical-grade Terpinen-4-ol, paving the way for its further development as a therapeutic agent.

References

- 1. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. mdpi.com [mdpi.com]

- 10. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uav.ro [uav.ro]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Enantioselective Bioactivity of Terpinen-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a monoterpenoid alcohol, is a primary bioactive constituent of various essential oils, most notably tea tree oil (from Melaleuca alternifolia). It is recognized for a wide spectrum of therapeutic properties, including potent anti-inflammatory, antimicrobial, and anticancer activities. Terpinen-4-ol possesses a chiral center, leading to the existence of two enantiomers: (+)-terpinen-4-ol and (-)-terpinen-4-ol. While the biological activities of racemic or unspecified isomeric mixtures of terpinen-4-ol are well-documented, a comprehensive understanding of the differential bioactivities of its individual enantiomers is crucial for advancing its therapeutic potential and for the development of targeted, isomer-specific drugs. This technical guide provides an in-depth analysis of the known biological activities of terpinen-4-ol, with a specific focus on the available, albeit limited, data comparing its isomers. It also includes detailed experimental protocols and visualizations of key signaling pathways to support further research and development.

Physicochemical Properties of Terpinen-4-ol Isomers

Terpinen-4-ol is a colorless to pale yellow liquid with a characteristic herbal and peppery aroma. While the general physicochemical properties are similar for both enantiomers, their optical rotation is the distinguishing feature.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Boiling Point | 212 °C | [1] |

| Density | 0.9315 g/cm³ | [1] |

| Optical Activity ([α]20/D, neat) | (-)-terpinen-4-ol: -25° ± 6° |

Comparative Biological Activities of Terpinen-4-ol Isomers

Despite the extensive research on terpinen-4-ol, there is a notable scarcity of studies directly comparing the biological activities of its separated enantiomers. The majority of published research has been conducted using either naturally derived terpinen-4-ol (where the enantiomeric ratio can vary depending on the source) or racemic mixtures. However, some studies provide insights into the potential for enantioselective effects.

Antimicrobial Activity

Terpinen-4-ol is a broad-spectrum antimicrobial agent, effective against a range of bacteria and fungi. Studies have shown that terpinen-4-ol is often more potent than tea tree oil itself, suggesting that other components in the oil may modulate its activity.[2]

Anti-inflammatory Activity

Terpinen-4-ol exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. It has been shown to reduce the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, IL-8, and IL-10, as well as prostaglandin E2 (PGE2) in activated immune cells.[3][4][5] The primary mechanism for this activity is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Currently, there is a lack of published data specifically delineating the anti-inflammatory potency of the individual enantiomers of terpinen-4-ol.

Anticancer Activity

Terpinen-4-ol has demonstrated promising anticancer activity against various cancer cell lines, including colorectal, pancreatic, prostate, gastric, and non-small cell lung cancer.[6][7][8] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][8] In some cancer cell lines, terpinen-4-ol-induced apoptosis is p53-dependent.[7]

As with other biological activities, comparative studies on the cytotoxic effects of (+)-terpinen-4-ol versus (-)-terpinen-4-ol on cancer cells are not well-documented in the current scientific literature.

Enantioselective Olfactory Perception

Interestingly, a study on the olfactory discrimination in rats demonstrated that while the enantiomers of carvone (which activate different areas of the olfactory bulb) are easily distinguished, the enantiomers of terpinen-4-ol (which activate nearly identical areas) are also discriminable, albeit with some initial difficulty.[9][10][11] This suggests that even subtle stereochemical differences can be perceived by biological systems, hinting at the possibility of enantioselective interactions with other biological targets as well.

Signaling Pathways Modulated by Terpinen-4-ol

The anti-inflammatory and anticancer effects of terpinen-4-ol are mediated through its interaction with key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Terpinen-4-ol has been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines.

Caption: Terpinen-4-ol inhibits the NF-κB signaling pathway.

Mitochondrial Apoptosis Pathway in Cancer

In cancer cells, terpinen-4-ol can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.

Caption: Mitochondrial apoptosis pathway induced by terpinen-4-ol.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for assessing the biological activities of terpinen-4-ol. These protocols can be adapted for the comparative analysis of its isomers.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compound (terpinen-4-ol isomer) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination: Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that shows no microbial growth on the agar plates after incubation.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on cultured cells.

Methodology:

-

Cell Culture: Adherent cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the terpinen-4-ol isomer for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[7][8]

Cytokine Production Assay (ELISA)

Objective: To quantify the production of specific cytokines by immune cells in response to a stimulus and the modulatory effect of a test compound.

Methodology:

-

Cell Stimulation: Immune cells (e.g., peripheral blood mononuclear cells or macrophage cell lines) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of different concentrations of the terpinen-4-ol isomer.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as the concentration of the cytokine (e.g., in pg/mL) and the percentage of inhibition by the test compound is calculated.[4]

Western Blot Analysis for Signaling Proteins

Objective: To detect and quantify the expression levels of specific proteins in a cell lysate, particularly to assess the activation of signaling pathways.

Methodology:

-

Cell Lysis: Cells treated with the terpinen-4-ol isomer are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.[4]

Caption: General experimental workflow for comparative analysis.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of terpinen-4-ol. However, the lack of specific comparative data on its enantiomers represents a significant knowledge gap. Future research should prioritize the following:

-

Enantioselective Synthesis and Purification: Development of efficient and scalable methods for the synthesis and separation of high-purity (+)- and (-)-terpinen-4-ol is essential for accurate biological evaluation.

-

Direct Comparative Studies: Head-to-head comparisons of the enantiomers in a wide range of in vitro and in vivo models are needed to elucidate their differential potency, efficacy, and mechanisms of action.

-

Pharmacokinetic and Metabolism Studies: Investigating the differential absorption, distribution, metabolism, and excretion (ADME) of the enantiomers will provide crucial information for drug development.

-

Target Identification: Elucidating the specific molecular targets with which each enantiomer interacts will enable a more rational approach to drug design.

References

- 1. Terpinen-4-ol - Wikipedia [en.wikipedia.org]

- 2. Comparison of the cidal activity of tea tree oil and terpinen-4-ol against clinical bacterial skin isolates and human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpjournal.com [ijpjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 7. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discrimination between the Enantiomers of Carvone and of Terpinen-4-ol Odorants in Normal Rats and Those with Lesions of the Olfactory Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Discrimination between the enantiomers of carvone and terpinen-4-ol in normal rats and those with olfactory bulb lesions - American University - Figshare [aura.american.edu]

- 11. researchgate.net [researchgate.net]

The Journey of Terpinen-4-ol in Animal Models: A Pharmacokinetic and Metabolic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a major bioactive monoterpenoid alcohol found in essential oils of various plants, including Melaleuca alternifolia (tea tree), has garnered significant scientific interest for its diverse pharmacological activities. Exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties, its potential as a therapeutic agent is increasingly recognized. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for its translation from a natural product to a clinical candidate. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of terpinen-4-ol in animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in future research and development.

Pharmacokinetics of Terpinen-4-ol

The systemic exposure and disposition of terpinen-4-ol have been primarily investigated in rat models, employing intravenous and topical routes of administration. These studies reveal a compound with rapid distribution and clearance.

Intravenous Administration

Following a single intravenous bolus injection in rats, terpinen-4-ol is rapidly distributed from the plasma to other tissues, including the skin, and is quickly eliminated from the systemic circulation.

Table 1: Pharmacokinetic Parameters of Terpinen-4-ol in Rats after Intravenous Bolus Injection (2 mg/kg) [1][2]

| Parameter | Plasma | Dermis (Unbound) |

| Cmax (µg/mL) | 6.30 ± 1.90 | 0.10 ± 0.06 |

| AUC (µg·h/mL) | 4.07 ± 0.52 | 0.16 ± 0.05 |

| Clearance (mL/h/kg) | 476.71 ± 58.26 | - |

| Vd (mL/kg) | 1245 ± 294 | - |

| t½ (h) | 1.80 ± 0.32 | - |

| MRT (h) | 1.16 ± 0.25 | 1.84 ± 0.65 |

Data are presented as mean ± standard deviation. Cmax: Maximum concentration; AUC: Area under the concentration-time curve; Vd: Volume of distribution; t½: Half-life; MRT: Mean residence time.

Topical Administration

When applied topically, terpinen-4-ol readily penetrates the skin and distributes into the dermal tissue. Studies utilizing plai oil formulations in rats have demonstrated a dose-dependent increase in dermal concentrations.

Table 2: Dermal Distribution of Terpinen-4-ol in Rats Following Topical Application of Plai Oil [3]

| Applied Dose of Terpinen-4-ol (mg/cm²) | Mean Percentage of Free Terpinen-4-ol in Dermis |

| 1.0 | 0.39 ± 0.06% |

| 1.9 | 0.41 ± 0.08% |

| 3.8 | 0.30 ± 0.03% |

Data are presented as mean ± standard deviation.

Metabolism of Terpinen-4-ol

The biotransformation of terpinen-4-ol is a critical aspect of its pharmacokinetic profile, influencing its duration of action and the formation of potentially active or inactive metabolites. While in vivo metabolism and excretion studies in animal models are not extensively detailed in publicly available literature, in vitro studies using human liver microsomes provide significant insights into its metabolic fate.

In Vitro Metabolism

Incubation of (+)-terpinen-4-ol with human liver microsomes has identified two primary oxidative metabolites. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Identified Metabolites:

-

(+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol

-

(4S)-p-menth-1-en-4,8-diol

Key Metabolizing Enzymes:

-

CYP2A6

-

CYP3A4

-

CYP1A2 (minor contribution)

The following diagram illustrates the proposed metabolic pathway of terpinen-4-ol based on these in vitro findings.

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic and metabolism studies is crucial for the replication and extension of research findings.

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)

This protocol outlines the key steps for determining the pharmacokinetic profile of terpinen-4-ol in rats following intravenous administration.

Detailed Methodologies:

-

Animals: Male Wistar rats (250-300 g) are commonly used. Animals should be acclimatized for at least one week before the experiment with free access to standard chow and water.

-

Drug Formulation: Terpinen-4-ol is typically dissolved in a vehicle suitable for intravenous injection, such as saline containing a small percentage of a solubilizing agent like Tween 80 or ethanol, to ensure its solubility.

-

Administration: A single bolus dose of 2 mg/kg is administered via the lateral tail vein.[1][2]

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Analytical Method (GC-MS):

-

Sample Preparation: Plasma samples are typically subjected to liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) to isolate terpinen-4-ol. An internal standard is added prior to extraction for accurate quantification.

-

Chromatographic Conditions: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed with a gradient to ensure optimal separation of terpinen-4-ol from other matrix components.

-

Mass Spectrometric Detection: A mass spectrometer is operated in the electron ionization (EI) mode. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[4][5]

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

In Vivo Metabolism and Excretion Study (Proposed Protocol)

To address the current gap in knowledge, a comprehensive in vivo metabolism and excretion study is necessary. A radiolabeled mass balance study would be the gold standard approach.

Detailed Methodologies:

-

Test System: Male Sprague-Dawley rats housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Radiolabeled Compound: [14C]-terpinen-4-ol would be synthesized to enable accurate tracking of all drug-related material.

-

Administration: A single dose would be administered orally via gavage. Oral administration is a common route for many pharmaceuticals and would provide insights into the first-pass metabolism of terpinen-4-ol.

-

Sample Collection: Urine and feces would be collected at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) post-dose.

-

Analysis:

-

Excretion Balance: The total radioactivity in urine and feces samples would be measured using liquid scintillation counting to determine the extent and rate of excretion.

-

Metabolite Profiling and Identification: Pooled urine and feces samples would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile the metabolites. Structural elucidation of the detected metabolites would be performed using high-resolution mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy after isolation.

-

Conclusion and Future Directions

The available data from animal models indicate that terpinen-4-ol is a compound with rapid distribution and clearance. In vitro studies have provided a foundational understanding of its metabolic pathways, highlighting the role of CYP450 enzymes in its oxidation. However, to fully realize the therapeutic potential of terpinen-4-ol, further in-depth research is imperative.

Future studies should prioritize comprehensive in vivo metabolism and excretion balance studies in relevant animal models to definitively identify and quantify the metabolites and determine the primary routes of elimination. Pharmacokinetic studies involving different routes of administration, particularly oral, and in various species will be crucial for interspecies scaling and predicting human pharmacokinetics. Furthermore, investigating the potential for drug-drug interactions by examining the inhibitory or inducing effects of terpinen-4-ol on key drug-metabolizing enzymes and transporters is a critical next step in its preclinical development. The insights gained from such studies will be invaluable for designing safe and effective clinical trials and ultimately harnessing the full therapeutic promise of this versatile natural compound.

References

- 1. Plasma and dermal pharmacokinetics of terpinen-4-ol in rats following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dermal pharmacokinetics of Terpinen-4-ol following topical administration of Zingiber cassumunar (plai) oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Quorum Sensing as a Therapeutic Target

An In-depth Technical Guide to Terpinen-4-ol as a Potential Quorum Sensing Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. Terpinen-4-ol, the primary active constituent of tea tree oil, has emerged as a potent quorum sensing inhibitor (QSI). This technical guide provides a comprehensive overview of the anti-QS properties of Terpinen-4-ol, focusing on its efficacy against the opportunistic pathogen Pseudomonas aeruginosa. It details the compound's mechanism of action, presents quantitative data on its inhibition of key virulence factors and biofilms, and provides detailed experimental protocols for its evaluation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential as a next-generation anti-virulence agent.

Quorum sensing (QS) is a sophisticated mechanism of bacterial communication that relies on the production, detection, and population-wide response to extracellular signaling molecules called autoinducers.[1][2] In many pathogenic bacteria, QS orchestrates the expression of genes controlling virulence factors, biofilm formation, and motility, but typically only when the population reaches a sufficient density to overwhelm host defenses.[3][4] By targeting QS, it is possible to disarm pathogens rather than kill them, which is believed to exert less selective pressure for the development of resistance compared to conventional antibiotics.[2] Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen, utilizes a complex and hierarchical QS system to regulate its pathogenicity, making it a key target for the development of QSI therapeutics.[5][6]

Terpinen-4-ol: A Natural Compound with Anti-Virulence Activity

Terpinen-4-ol is a monoterpenoid alcohol and the principal bioactive component of the essential oil from Melaleuca alternifolia (tea tree).[7][8] While its antimicrobial properties have been known for some time, recent research has highlighted its ability to interfere with QS systems at sub-lethal concentrations.[7][9] This anti-virulence activity, distinct from its direct antibacterial effects, makes Terpinen-4-ol a compelling candidate for further investigation and development as a QSI.

Mechanism of Action: Interference with QS Signaling

Studies have shown that Terpinen-4-ol effectively inhibits QS in model organisms like Chromobacterium violaceum and clinically important pathogens such as P. aeruginosa.[5][7] The primary mechanism involves the disruption of QS regulatory networks.

Molecular Docking and Gene Expression: Molecular docking analyses have revealed that Terpinen-4-ol can bind to the key QS receptors in P. aeruginosa, namely LasR, RhlR, and PqsR.[6][9] This binding is thought to be competitive with the natural autoinducer ligands. The binding affinity is comparable to that of known QS inhibitors.[9] This interaction at the receptor level leads to the downregulation of essential QS-regulatory genes.[9][10] By inhibiting the master regulators, Terpinen-4-ol effectively shuts down the expression of a wide array of downstream virulence genes.[6][9]

Quantitative Efficacy of Terpinen-4-ol

The effectiveness of Terpinen-4-ol as a QSI has been quantified across several studies. The data consistently show significant reductions in QS-controlled phenotypes at sub-Minimum Inhibitory Concentrations (sub-MICs), indicating a true anti-virulence effect rather than an effect of growth inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Terpinen-4-ol

| Target Organism | MIC | Reference |

| Pseudomonas aeruginosa | 0.5% (v/v) | [9] |

| Staphylococcus aureus | 0.25% (v/v) | [11][12] |

| Bacillus cereus | 8 µmol/mL | [13] |

Table 2: Inhibition of QS-Regulated Virulence Factors by Terpinen-4-ol

| Target Organism | Virulence Factor | Treatment Concentration | % Inhibition | Reference |

| Chromobacterium violaceum | Violacein | 0.048 mg/mL (as TTO) | 69.3% | [7][14] |

| P. aeruginosa PAO1 | Pyocyanin | Sub-MIC (0.06% v/v) | 29.1% | [5] |

| P. aeruginosa PA14 | Pyocyanin | Sub-MIC (0.06% v/v) | 34.3% | [5] |

| P. aeruginosa PAO1 | Hemolysin | Sub-MIC (0.06% v/v) | 28.4% | [5] |

| P. aeruginosa PA14 | Hemolysin | Sub-MIC (0.06% v/v) | 43.7% | [5] |

| P. aeruginosa PAO1 | Total Protease | Sub-MIC (0.06% v/v) | 31.2% | [5] |

| P. aeruginosa PA14 | Total Protease | Sub-MIC (0.06% v/v) | 28.8% | [5] |

| P. aeruginosa PAO1 | Pyochelin | Sub-MIC (0.06% v/v) | 14.5% | [5] |

| P. aeruginosa PA14 | Pyochelin | Sub-MIC (0.06% v/v) | 25.3% | [5] |

Note: TTO refers to Tea Tree Oil, of which Terpinen-4-ol is the main component.

Table 3: Anti-Biofilm Activity of Terpinen-4-ol

| Target Organism | Biofilm Assay | Treatment Concentration | % Inhibition | Reference |

| Staphylococcus aureus | Biofilm Formation | 0.5x MIC (0.125% v/v) | >80% | [11] |

| Staphylococcus aureus | Biofilm Formation | 2x MIC (0.5% v/v) | ~90% | [11] |

| MRSA Strains | Biofilm Formation | Not specified | 73.70% | [7][8] |

| Bacillus cereus | Biofilm Formation | 2 µmol/mL (IC50) | 50% | [13] |

| P. aeruginosa PAO1 | Swarming Motility | 100 µg/mL | 25% | [7][14] |

Experimental Protocols for Assessing QSI Activity

The following are detailed methodologies for key experiments used to evaluate the QSI potential of compounds like Terpinen-4-ol.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay serves as an initial screening tool for QS inhibition. C. violaceum produces a purple pigment, violacein, which is regulated by the CviI/CviR QS system. Inhibition of this pigment at sub-MIC levels is indicative of anti-QS activity.[3][15][16]

-

Preparation: Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C. Determine the MIC of Terpinen-4-ol for this strain.

-

Inoculation: In a 96-well microtiter plate, add 180 µL of LB broth to each well. Add 20 µL of Terpinen-4-ol stock solution to achieve desired sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC). Include a no-treatment control and a solvent (e.g., DMSO) control.

-

Culturing: Add 20 µL of the overnight C. violaceum culture (adjusted to a standard OD, e.g., 0.1 at 600 nm) to each well.

-

Incubation: Cover the plate and incubate at 30°C for 24-48 hours with shaking.

-

Quantification: After incubation, centrifuge the plate to pellet the bacterial cells. Discard the supernatant. Add 200 µL of DMSO to each well to solubilize the violacein pigment.[15] Shake for 30 minutes.

-

Measurement: Transfer 100-150 µL of the DMSO-violacein solution to a new flat-bottomed plate and measure the absorbance at 595 nm using a plate reader.[15] The reduction in absorbance compared to the control indicates the percentage of inhibition.

Biofilm Inhibition Assay (Crystal Violet Method)

This method quantifies the ability of a compound to inhibit the formation of biofilm on a surface.[17][18][19][20]

-

Preparation: Grow P. aeruginosa in Tryptic Soy Broth (TSB) overnight.

-

Inoculation: In a 96-well flat-bottomed microtiter plate, add 100 µL of TSB supplemented with 1% glucose. Add 100 µL of a 1:100 dilution of the overnight bacterial culture. Add Terpinen-4-ol to achieve desired sub-MIC concentrations. Include a no-treatment control.

-

Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Fixation: Air-dry the plate or fix the biofilm by incubating at 60°C for 1 hour.[18]

-

Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[17]

-

Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30-33% acetic acid or absolute ethanol to each well to dissolve the bound crystal violet stain.[18][19]

-

Measurement: Measure the absorbance of the solubilized stain at 590-595 nm. A reduction in absorbance indicates biofilm inhibition.

Pyocyanin Production Inhibition Assay

Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa under the control of the rhl and pqs QS systems.[21][22]

-

Culturing: Grow P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium like King's A Broth for 18-24 hours at 37°C in the presence and absence of sub-MIC concentrations of Terpinen-4-ol.

-

Extraction: Centrifuge the cultures to obtain cell-free supernatants. Transfer 3 mL of the supernatant to a new tube and add 2 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Re-extraction: Separate the chloroform layer. Add 1 mL of 0.2 N HCl to the chloroform and vortex again. The pyocyanin will move to the acidic aqueous phase, turning it pink.[21]

-

Measurement: Measure the absorbance of the pink (acidic aqueous) phase at 520 nm.[21] The reduction in absorbance in treated samples compared to the control indicates inhibition of pyocyanin production.

Protease (LasA and LasB) Activity Assays

P. aeruginosa secretes several proteases, including LasA (staphylolytic) and LasB (elastase), which are regulated by the las system and contribute to tissue damage.

-

LasA (Staphylolytic) Assay:

-

Substrate Preparation: Prepare a suspension of heat-killed Staphylococcus aureus cells in 20 mM Tris-HCl (pH 8.0) adjusted to an OD595 of ~0.8.[23]

-

Reaction: Add 50 µL of cell-free supernatant from P. aeruginosa cultures (grown with/without Terpinen-4-ol) to 1.0 mL of the S. aureus cell suspension.[23]

-

Measurement: Monitor the decrease in absorbance at 595 nm over time. The rate of lysis (decrease in OD) is proportional to LasA activity.[23]

-

-

LasB (Elastase) Assay:

-

Substrate Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.2). Prepare the substrate, Elastin-Congo Red (ECR).

-

Reaction: In a microcentrifuge tube, mix 100 µL of cell-free supernatant with 900 µL of the reaction buffer containing 10 mg of ECR.

-

Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.

-

Measurement: Pellet the insoluble ECR by centrifugation. Transfer the supernatant to a new tube and measure the absorbance at 495 nm. The amount of solubilized Congo Red is proportional to elastase activity.[24]

-

Visualizing the Impact of Terpinen-4-ol

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental systems.

P. aeruginosa Quorum Sensing Pathway and Terpinen-4-ol Interference

Caption: P. aeruginosa QS hierarchy and points of inhibition by Terpinen-4-ol.

Experimental Workflow for QSI Evaluation

Caption: A generalized experimental workflow for screening potential QS inhibitors.

Logical Relationship of Terpinen-4-ol's Anti-Virulence Action

Caption: Logical flow from Terpinen-4-ol treatment to anti-virulence outcomes.

Conclusion and Future Perspectives

Terpinen-4-ol demonstrates significant potential as a quorum sensing inhibitor. Its ability to disrupt multiple QS signaling pathways in P. aeruginosa at sub-MIC levels leads to a marked reduction in virulence factor production and biofilm formation.[5][6] This multi-pronged attack on bacterial pathogenicity, combined with a lower presumed pressure for resistance development, positions Terpinen-4-ol as a strong candidate for anti-virulence therapy.

Future research should focus on in vivo efficacy studies to validate these in vitro findings. Furthermore, exploring synergistic interactions between Terpinen-4-ol and existing antibiotics could lead to potent combination therapies capable of combating multidrug-resistant infections.[5][9] Pharmacokinetic and toxicological profiling will also be critical steps in translating this promising natural compound into a clinically viable therapeutic agent.

References

- 1. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]

- 2. Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype in Response to Essential Oil from Melaleuca bracteata Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing inhibition evaluation method: An experiment-based microbiology laboratory course [ubibliorum.ubi.pt]

- 4. researchgate.net [researchgate.net]

- 5. Synergism Between α-Terpineol and Terpinen-4-ol Potentiates Antivirulence Response Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpinen-4-ol attenuates quorum sensing regulated virulence factors and biofilm formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromobacterium violaceum and Pseudomonas aeruginosa PAO1: Models for Evaluating Anti-Quorum Sensing Activity of Melaleuca alternifolia Essential Oil and Its Main Component Terpinen-4-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromobacterium violaceum and Pseudomonas aeruginosa PAO1: Models for Evaluating Anti-Quorum Sensing Activity of Melaleuca alternifolia Essential Oil and Its Main Component Terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (+)-Terpinen-4-ol Inhibits Bacillus cereus Biofilm Formation by Upregulating the Interspecies Quorum Sensing Signals Diketopiperazines and Diffusing Signaling Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 16. mdpi.com [mdpi.com]

- 17. Crystal violet staining protocol | Abcam [abcam.com]

- 18. Crystal violet assay [bio-protocol.org]

- 19. static.igem.org [static.igem.org]

- 20. bmglabtech.com [bmglabtech.com]

- 21. benchchem.com [benchchem.com]

- 22. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of Critical Residues in the Propeptide of LasA Protease of Pseudomonas aeruginosa Involved in the Formation of a Stable Mature Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]

Terpinen-4-ol: A Technical Guide to its Modulation of Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinen-4-ol, a monoterpenoid alcohol, is the primary bioactive constituent of Tea Tree Oil (TTO), derived from the Australian plant Melaleuca alternifolia. While historically recognized for its broad-spectrum antimicrobial properties, extensive research has illuminated its potent anti-inflammatory capabilities. This has positioned Terpinen-4-ol as a promising therapeutic agent for a variety of inflammatory conditions. This technical guide provides an in-depth exploration of the molecular pathways modulated by Terpinen-4-ol, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Anti-inflammatory Signaling Pathways Modulated by Terpinen-4-ol

Terpinen-4-ol exerts its anti-inflammatory effects by intervening in several key signaling cascades that are central to the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. Recent studies also indicate a role in modulating the mTOR pathway through metabolic regulation.

Modulation of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Terpinen-4-ol has been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of downstream inflammatory mediators.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Terpinen-4-ol has been demonstrated to interfere with the activation of p38 and ERK MAP kinases in response to inflammatory stimuli.

Unlocking Potent Antimicrobial Action: A Technical Guide to the Synergistic Effects of Terpinen-4-ol with Antibiotics

For Immediate Release

[City, State] – [Date] – In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. A growing body of research highlights the potential of terpinen-4-ol, the primary active constituent of tea tree oil, to act in synergy with conventional antibiotics, enhancing their efficacy against a range of pathogenic bacteria. This technical guide provides an in-depth analysis of these synergistic interactions, offering researchers, scientists, and drug development professionals a comprehensive resource on the core mechanisms, experimental validation, and quantitative data supporting this promising approach.

Terpinen-4-ol has demonstrated a remarkable ability to potentiate the activity of various classes of antibiotics, often reversing resistance and reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth. This guide will delve into the scientific evidence, presenting a consolidated view of the current understanding of these synergistic antimicrobial effects.

Quantitative Analysis of Synergistic Activity

The synergistic potential of terpinen-4-ol in combination with various antibiotics has been quantitatively assessed using the checkerboard method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key metric. An FICI of ≤ 0.5 is indicative of synergy.

| Bacterial Strain(s) | Antibiotic | Terpinen-4-ol Combination Outcome | FICI Value | Reference |

| Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314) | Cefazolin | Synergism | 0.32 - 0.50 | [1][2] |

| Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314) | Oxacillin | Synergism | 0.32 | [1][2] |

| Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314) | Meropenem | Synergism | 0.50 | [1][2] |

| Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314) | Gentamicin | Indifference | 1.00 - 1.06 | [1][2] |

| Staphylococcus aureus (including ATCC-25923, ATCC-13150, LM-222, and LM-314) | Vancomycin | Indifference | 1.25 | [1][2] |

| Staphylococcus aureus | α-Terpineol | Synergism | ≤ 0.5 | [3][4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | α-Terpineol | Synergism | ≤ 0.5 | [3] |

| Escherichia coli | α-Terpineol | Synergism | ≤ 0.5 | [3] |

| Pseudomonas aeruginosa | α-Terpineol | Synergism | ≤ 0.5 | [3][5] |

Core Mechanisms of Synergistic Action